molecular formula C8H5NO2S B1266391 1,2-Benzisothiazole-3-carboxylic acid CAS No. 40991-34-2

1,2-Benzisothiazole-3-carboxylic acid

Cat. No. B1266391
CAS RN: 40991-34-2
M. Wt: 179.2 g/mol
InChI Key: KTORKRBAIRTBCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of 1,2-Benzisothiazole-3-carboxylic acid and its derivatives demonstrates the diversity of methods available. For instance, the reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate in the presence of tetra-alkylammonium salts under phase-transfer catalysis conditions yields several products, including derivatives of 1,2-Benzisothiazole-3-carboxylic acid (Mossini et al., 1979). Additionally, a one-stage synthesis method from α-substituted o-toluidines with thionyl chloride has been reported, highlighting a pathway to 2,1-benzisothiazole-3-carboxylic acid with significant yield (Davis et al., 1973).

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazole-3-carboxylic acid derivatives has been elucidated through various analytical techniques, including X-ray crystallography. The structure of these compounds reveals interesting aspects of their molecular geometry and potential for chemical reactivity (Mossini et al., 1979).

Scientific Research Applications

Chemical and Biological Properties

1,2-Benzisothiazole derivatives exhibit a range of chemical and biological properties. These properties include auxin-like activity in 3-acetic acid derivatives, analgesic activity in 3-benzyl derivatives, antithrombogenic activity in certain alkyl compounds, fungicidal activity in 3-thio derivatives, anti-inflammatory activity in 2-halophenyl derivatives, and diuretic effects in certain oxyacetic acid derivatives. The chapter also explores the properties of 1,2-benzisothiazolin-3(2H)-one 1,1-dioxide (saccharin) and its derivatives (Davis, 1985).

Pharmaceutical Synthesis

In the context of pharmaceutical synthesis, 3-chloro-1,2-benzisothiazole reacts with diethyl malonate to produce compounds like diethyl 1,2-benzisothiazol-3-ylmalonate and ethyl 1,2-benzisothiazol-3-ylacetate. This reaction highlights the potential of 1,2-benzisothiazole derivatives in synthesizing diverse pharmaceutical compounds (Mossini et al., 1979).

Phytotoxic Activities

1,2-Benzisothiazole derivatives have been shown to possess phytotoxic activities, which are useful in herbicide development. For instance, certain N-substituted phenyl isothiazolone derivatives demonstrate strong phytotoxic activities, exhibiting characteristics of peroxidizing herbicides (Miyamoto et al., 2003).

Antimicrobial Activity

Hydrazones of 1,2-benzisothiazole hydrazides have been synthesized and evaluated as antibacterial and antifungal agents. These derivatives, particularly the 2-amino-1,2-benzisothiazol-3(2H)-one series, have shown effective antibacterial activity against Gram-positive bacteria and yeasts (Vicini et al., 2002).

Mast Cell Tryptase Inhibition

1,2-Benzisothiazol-3-one 1,1-dioxide derivatives have been identified as potent inhibitors of human mast cell tryptase. These compounds are particularly relevant in the context of treating allergic reactions and inflammation (Combrink et al., 1998).

Synthesis of Heterocycles

1,2-Benzisothiazole derivatives play a significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemical products. For instance, they are used in the synthesis of benzoxazoles, benzthiazoles, and benzimidazoles (Maradolla et al., 2008).

Safety And Hazards

While specific safety and hazard information for 1,2-Benzisothiazole-3-carboxylic acid is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak5.


properties

IUPAC Name

1,2-benzothiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTORKRBAIRTBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193992
Record name 1,2-Benzisothiazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazole-3-carboxylic acid

CAS RN

40991-34-2
Record name 1,2-Benzisothiazole-3-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazole-3-carboxylic acid
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Record name 1,2-Benzisothiazole-3-carboxylic acid
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Record name 1,2-benzothiazole-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of 1,2-benzisothiazole-3-carboxamide (5.0 g, 0.028 mole) and 1N aqueous sodium hydroxide (55 ml) is heated on a steam bath until solution is achieved (approximately 30 minutes), cooled to room temperature, and acidified with 2N hydrochloric acid. The resulting precipitate is filtered and dried in vacuo to afford the title compound (1.85 g, 96%) as a white solid, which is identified by NMR and IR spectral analysis.
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96%

Synthesis routes and methods II

Procedure details

The benzisoxazole-, benzisoxazole-, and benzothiazolecarboxylic acids were prepared using similar strategies outlined for the indazole acids. For example, ethyl 6-bromobenzisoxazole-3-carboxylate was prepared from 2,5-dibromonitrobenzene by reaction with diethyl malonate, saponification and decarboxylation, and reaction with isoamylnitrite. Ethyl benzisoxazole-3-carboxylate was obtained by hydrogenolysis of the 6-bromo derivative. 4-Benzothiazolecarboxylic acid was prepared from 2-amino-4-chloro-benzothiazole by reaction with isoamyl nitrite followed by metal-halogen exchange and trapping with carbon dioxide. 5-Benzothiazolecarboxylic acid was prepared from 4-chloro-3-nitrobenzoic acid by reaction with Na2S and sodium hydroxide followed by reduction with zinc in formic acid. 3-Benzisothiazolecarboxylic acid was prepared from thiophenol by reaction with oxalyl chloride and aluminum chloride followed by treatment with hydroxylamine, hydrogen peroxide, and sodium hydroxide.
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A solution of benzo[d]isothiazole-3-carboxylic acid amide (5.05 mmol) in MeOH (100 mL) is treated with an aqueous NaOH solution (10 M, 10.0 mL) and heated to reflux for 16 h. The mixture is cooled to RT, concentrated in vacuo, made acidic by addition of hydrochloric acid (pH<2) and kept for 2 h at 0° C. The obtained precipitate is filtered off and dried in vacuo to give the desired product which is used without further purification. LC-MS: tR=0.73 min; [M+H]+=180.0.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisothiazole-3-carboxylic acid
Reactant of Route 2
1,2-Benzisothiazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
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Reactant of Route 4
1,2-Benzisothiazole-3-carboxylic acid
Reactant of Route 5
1,2-Benzisothiazole-3-carboxylic acid
Reactant of Route 6
1,2-Benzisothiazole-3-carboxylic acid

Citations

For This Compound
10
Citations
NJ Hrib, JG Jurcak, KL Burgher… - Journal of medicinal …, 1994 - ACS Publications
A series of benzisoxazole-and benzisothiazole-3-carboxamides has been prepared and tested for potential antipsychotic activity. In general, the compounds showed an affinity for …
Number of citations: 51 pubs.acs.org
A Selva, E Gaetani - Organic Mass Spectrometry, 1973 - Wiley Online Library
The mass spectra of fifteen 1,2‐benzisothiazoles are reported; their fragmentation patterns have been investigated by labelling experiments, high resolution mass measurements and …
Number of citations: 13 onlinelibrary.wiley.com
DW Brown, M Sainsbury - thieme-connect.com
Two isomeric forms of benzisothiazole are known, depending on the position of the ring fusion. Benz [d] isothiazole is better known as 1, 2-benzisothiazole (1) and benz [c] isothiazole …
Number of citations: 0 www.thieme-connect.com
BL Dick, A Patel, SM Cohen - Chemical science, 2020 - pubs.rsc.org
Bioisostere replacement is a core concept in modern medicinal chemistry and has proven an invaluable strategy to address pharmacodynamic and pharmacokinetic limitations of …
Number of citations: 6 pubs.rsc.org
J Sarasa, T Llabrés, P Ormad, R Mosteo… - Journal of hazardous …, 2006 - Elsevier
In this study the leachates derived from used tires were firstly characterized by means of the evaluation of their organic matter content. The leachate from tire powder presented a COD …
Number of citations: 59 www.sciencedirect.com
S Lee, SK Kesavan, A Ghosh, KL Fullerton - Fuel, 1989 - Elsevier
Desulphurization of coal involves the removal of both the inorganic and organic forms of sulphur. Several physical and a few chemical methods are available for the removal of …
Number of citations: 25 www.sciencedirect.com
JA Pedersen, MA Yeager, IH Suffet - Journal of agricultural and …, 2003 - ACS Publications
Investigations of agricultural nonpoint source pollution typically focus on a relatively narrow range of targeted toxic and biostimulatory compounds (eg, specific pesticides, nutrients). …
Number of citations: 121 pubs.acs.org
I Töws, G Albers, H Gulyas, HP Eickhoff… - Water Science and …, 1994 - iwaponline.com
Organic substances in the influent and in the effluent of a fixed bed biology located at a lubricating oil refinery were characterized by gas chromatography/mass spectrometry (GC/MS). …
Number of citations: 10 iwaponline.com
JA McFall, SR Antoine, IR DeLeon - Chemosphere, 1985 - Elsevier
A study was conducted to quantitatively screen the Inner Harbor Navigation Canal of Lake Pontchartrain for the presence of EPA priority pollutants and any other pollutants detected in …
Number of citations: 30 www.sciencedirect.com
VM Dembitsky, M Srebnik - Biochemistry (Moscow), 2002 - Springer
Separation of a complex of natural volatile compounds using serially coupled capillary columns with different polarity of stationary phases by gas chromatography–mass spectrometry …
Number of citations: 12 link.springer.com

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